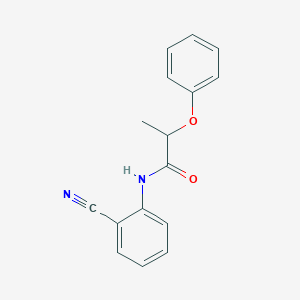![molecular formula C20H21N3O2 B6046163 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6046163.png)
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazole derivative that contains a piperazine moiety and a phenylpropanoyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学研究应用
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. It has also been reported to possess anticonvulsant, anxiolytic, and antidepressant activities.
作用机制
The exact mechanism of action of 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound may act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and physiological effects:
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. The compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, it has been reported to increase the levels of various antioxidants, such as superoxide dismutase and catalase, in animal models of oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its potent pharmacological activities. The compound has been shown to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant activities. This makes it a useful tool for studying various biological processes and disease models. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the exact mechanism of action of the compound, which may lead to the development of more potent and selective analogs. In addition, further research is needed to explore the potential applications of the compound in various disease models, including neurodegenerative diseases, cancer, and metabolic disorders.
合成方法
The synthesis of 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been reported in various scientific literature. One of the most common methods involves the reaction of 2-aminobenzoic acid with 4-(3-phenylpropanoyl)piperazine in the presence of thionyl chloride and triethylamine. The reaction mixture is then refluxed in acetonitrile to obtain the desired compound in good yield.
属性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDRJDXPZVPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B6046126.png)

![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)
![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![4-benzyl-1-(3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6046157.png)
![[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol](/img/structure/B6046175.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6046181.png)